

ZM226600: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	ZM226600
CAS No.:	5326-71-6
Cat. No.:	B15588317

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **ZM226600**, a potent ATP-sensitive potassium (KATP) channel opener. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas where modulation of KATP channel activity is of therapeutic interest.

Core Physical and Chemical Properties

ZM226600 is a small molecule with the IUPAC name N-[4-(phenylsulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ F ₃ NO ₄ S	
Molecular Weight	373.35 g/mol	
CAS Number	147695-92-9	
Appearance	White to off-white solid powder	
Purity	≥98%	
Density (predicted)	1.448 g/cm ³	
Boiling Point (predicted)	574.8 °C at 760 mmHg	
Flash Point (predicted)	301.4 °C	
LogP (predicted)	3.925	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	7	
Rotatable Bonds	4	

Note: Experimentally determined values for melting point and pKa are not readily available in the public domain. The provided density, boiling point, flash point, and LogP are predicted values and should be used as estimates.

Solubility

ZM226600 is known to be soluble in dimethyl sulfoxide (DMSO). Specific quantitative solubility data in other common laboratory solvents such as ethanol, methanol, or phosphate-buffered saline (PBS) is not widely reported and should be determined empirically for specific experimental needs.

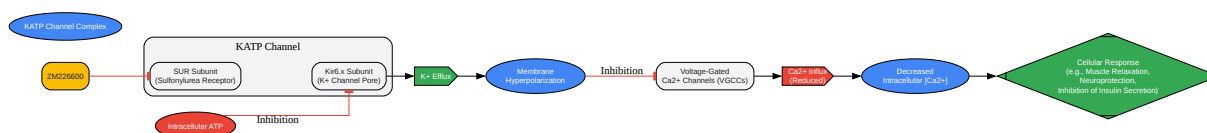
Mechanism of Action and Signaling Pathway

ZM226600 is a potent opener of Kir6 subfamily of inwardly rectifying potassium channels, which are the pore-forming subunits of ATP-sensitive potassium (KATP) channels. KATP channels are hetero-octameric complexes composed of four Kir6.x subunits and four

sulfonylurea receptor (SUR) subunits. These channels couple the metabolic state of a cell to its electrical activity.

The primary mechanism of action for KATP channel openers like **ZM226600** involves binding to the SUR subunit of the channel complex. This binding event antagonizes the inhibitory effect of intracellular ATP, leading to an increase in the channel's open probability.

The opening of KATP channels by **ZM226600** leads to the efflux of potassium ions (K^+) from the cell, following the electrochemical gradient. This net outward current results in hyperpolarization of the cell membrane.



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Figure 1: Signaling pathway of **ZM226600** as a KATP channel opener.

The resulting membrane hyperpolarization leads to the closure of voltage-gated calcium channels (VGCCs), thereby reducing the influx of calcium ions (Ca^{2+}) into the cell. The decrease in intracellular calcium concentration is a key event that mediates the downstream cellular effects of **ZM226600**, which can include:

- **Smooth Muscle Relaxation:** In vascular and other types of smooth muscle, reduced intracellular calcium leads to relaxation.
- **Neuroprotection:** In neurons, hyperpolarization can reduce excitotoxicity and provide a neuroprotective effect.

- Modulation of Insulin Secretion: In pancreatic β -cells, opening of KATP channels prevents the depolarization necessary for insulin release, thus inhibiting insulin secretion.

Experimental Protocols

The following sections outline general methodologies for key experiments used to characterize KATP channel openers like **ZM226600**. Specific parameters such as cell lines, compound concentrations, and incubation times should be optimized for each experimental setup.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for directly measuring the activity of ion channels. The whole-cell configuration is commonly used to assess the effect of **ZM226600** on KATP channel currents.

Objective: To measure the effect of **ZM226600** on KATP channel currents in a specific cell type.

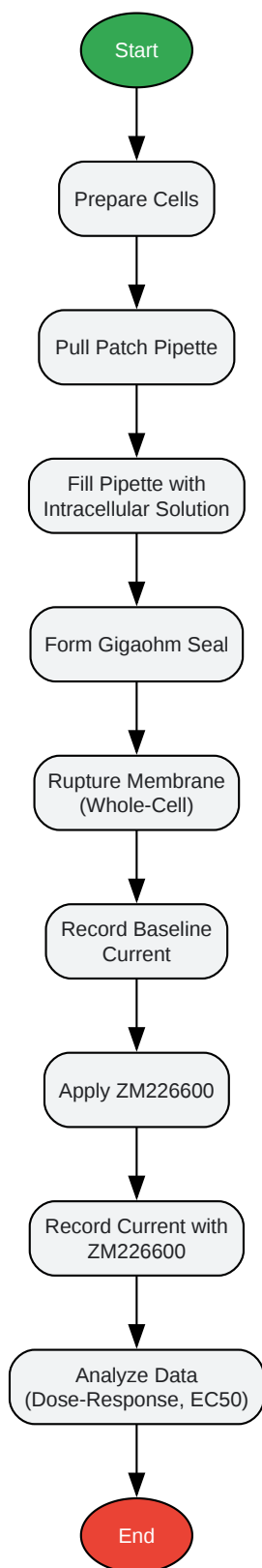
Materials:

- Cells expressing KATP channels (e.g., HEK293 cells stably expressing Kir6.2/SUR1, primary cardiomyocytes, or smooth muscle cells).
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
- Borosilicate glass capillaries for pipette pulling.
- Extracellular (bath) solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, pH 7.35).
- Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, and ATP at a desired concentration to study inhibition, pH 7.35).
- **ZM226600** stock solution in DMSO.

Procedure:

- Prepare cells for recording.
- Pull patch pipettes to a resistance of 2-5 M Ω .

- Fill the pipette with intracellular solution and mount it on the micromanipulator.
- Approach a cell and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Record baseline KATP channel currents in the absence of **ZM226600**.
- Perfuse the cell with the extracellular solution containing the desired concentration of **ZM226600**.
- Record the changes in KATP channel currents in the presence of the compound.
- Data can be analyzed to determine the dose-response relationship and the potency (EC_{50}) of **ZM226600**.



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Figure 2: General workflow for a whole-cell patch-clamp experiment.

Rubidium Efflux Assay

This assay provides a functional, medium-to-high-throughput method to assess KATP channel activity by measuring the efflux of rubidium ions (Rb^+), which serve as a surrogate for K^+ .

Objective: To determine the ability of **ZM226600** to open KATP channels by measuring Rb^+ efflux.

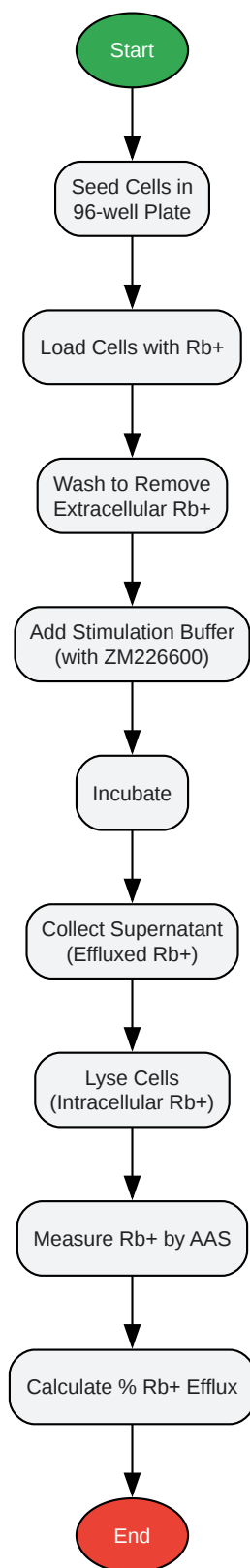
Materials:

- Cells expressing KATP channels grown in 96-well plates.
- Rubidium loading buffer (e.g., Krebs-Ringer-HEPES buffer containing RbCl).
- Wash buffer (e.g., Krebs-Ringer-HEPES buffer).
- Stimulation buffer (containing **ZM226600** at various concentrations).
- Lysis buffer (e.g., Triton X-100 solution).
- Atomic Absorption Spectrometer.

Procedure:

- Seed cells in a 96-well plate and grow to confluence.
- Wash the cells with wash buffer.
- Load the cells with Rb^+ by incubating them in the rubidium loading buffer for a defined period (e.g., 1-2 hours).
- Wash the cells to remove extracellular Rb^+ .
- Add the stimulation buffer containing different concentrations of **ZM226600** to the wells and incubate for a specific time (e.g., 10-30 minutes).
- Collect the supernatant, which contains the effluxed Rb^+ .
- Lyse the cells with lysis buffer to release the remaining intracellular Rb^+ .

- Measure the Rb^+ concentration in both the supernatant and the cell lysate using an atomic absorption spectrometer.
- Calculate the percentage of Rb^+ efflux for each condition.



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Figure 3: General workflow for a rubidium efflux assay.

Conclusion

ZM226600 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KATP channels. Its potency as a KATP channel opener makes it a relevant compound for research in areas such as cardiovascular diseases, neurological disorders, and metabolic conditions. This technical guide provides a foundational understanding of its properties and the experimental approaches to investigate its effects. Researchers are encouraged to consult the primary literature for more detailed and specific applications of this compound.

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